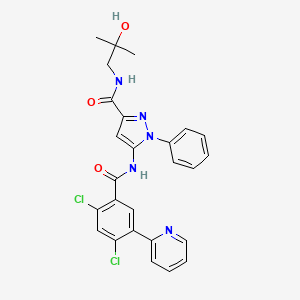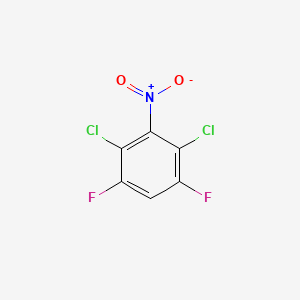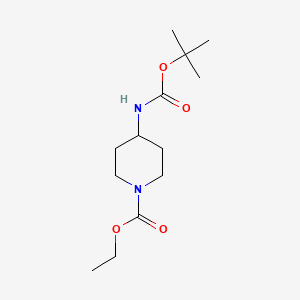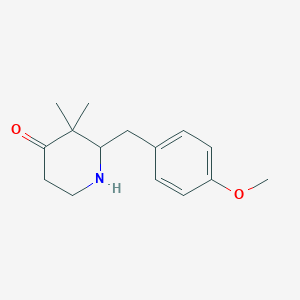
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one is a chemical compound with the molecular formula C15H21NO2. It is a derivative of piperidinone, a six-membered heterocyclic compound containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
The synthesis of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects and therapeutic potential .
相似化合物的比较
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one can be compared with other piperidinone derivatives, such as:
4-Piperidinone, 1-methyl-: This compound has a similar structure but lacks the methoxyphenyl and dimethyl groups, resulting in different chemical properties and biological activities.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This derivative has additional methoxyphenyl groups, which may enhance its biological activity and stability.
4-Piperidinone, 2-[(4-methoxyphenyl)methyl]-1,3,3-trimethyl-: This compound has an extra methyl group, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
88532-24-5 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methyl]-3,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C15H21NO2/c1-15(2)13(16-9-8-14(15)17)10-11-4-6-12(18-3)7-5-11/h4-7,13,16H,8-10H2,1-3H3 |
InChI 键 |
JVYAYKWJEABVTG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(NCCC1=O)CC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


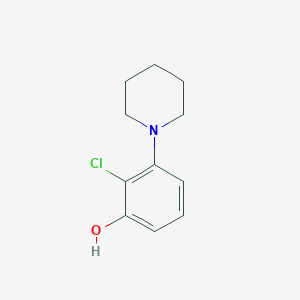

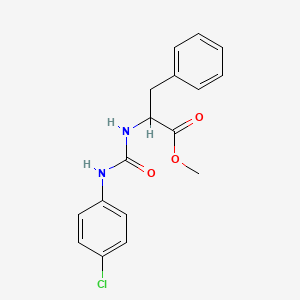
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid](/img/structure/B8679917.png)
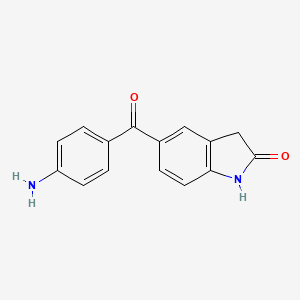
![Tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679929.png)
![1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid](/img/structure/B8679934.png)
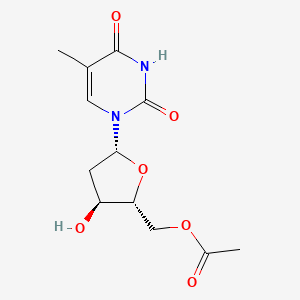
![Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8679945.png)
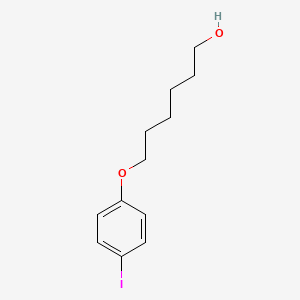
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8679963.png)
